REACTION_CXSMILES
|
NC1C=C(OC)C=C(OC)C=1C(N)=O.[CH3:15][O:16][C:17]1[CH:18]=[C:19]2[NH:25][C:24](=O)[O:23][C:21](=[O:22])[C:20]2=[C:27]([O:29][CH3:30])[CH:28]=1.COC1C=C(N)C(=C(OC)C=1)C(O)=O.C(Cl)(Cl)=O.COC1C=C(C=C(OC)C=1)N.C(Cl)(=O)C(Cl)=O>>[CH3:30][O:29][C:27]1[CH:28]=[C:17]([O:16][CH3:15])[CH:18]=[C:19]2[C:20]=1[C:21](=[O:22])[C:24](=[O:23])[NH:25]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)N)C(=CC(=C1)OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C(C(=O)OC(N2)=O)=C(C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C(C(=O)OC(N2)=O)=C(C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(C(=O)O)=C(C1)OC)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)N)C(=CC(=C1)OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(N)C=C(C1)OC
|
Name
|
hydrochloride salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2C(C(NC2=CC(=C1)OC)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |